Nickelcitrat

Übersicht

Beschreibung

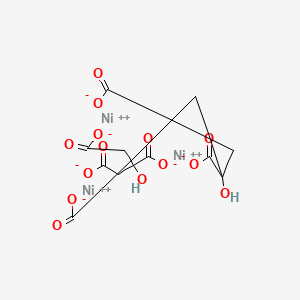

Nickel citrate is a chemical compound with the molecular formula Ni3(C6H5O7)2. It is a green crystalline powder that is soluble in water and has a variety of applications in scientific research. In

Wissenschaftliche Forschungsanwendungen

Ni3(C6H5O7)2\text{Ni}3(\text{C}_6\text{H}_5\text{O}_7)_2Ni3(C6H5O7)2

das vielfältige Anwendungen in der wissenschaftlichen Forschung findet. Nachfolgend finden Sie eine umfassende Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen:Photokatalytische Abwasserbehandlung

Nickelcitrat wird bei der Entwicklung von Photokatalysatoren für die Abwasserbehandlung eingesetzt. Seine Anwendung in Nickelferrit-Nanopartikeln und Nanoverbundwerkstoffen hat sich bei der Entfernung organischer und synthetischer Schadstoffe aus Wasser durch photokatalytischen Abbau als vielversprechend erwiesen {_svg_1}. Dieser Prozess ist energieeffizient und kostengünstig, was ihn zu einem wertvollen Instrument zur Bekämpfung der Wasserverschmutzung macht.

Adsorption von Schwermetallen

Die Forschung hat die Wirksamkeit von this compound-interkalierten Schichtsilikaten als grüne Adsorbentien für die Entfernung von Schwermetallen wie Ni(II) und Pb(II) aus wässrigen Lösungen gezeigt . Diese Adsorbentien werden durch Copräzipitation und hydrothermale Verfahren hergestellt und bieten eine Lösung mit hoher Kapazität für die Sanierung der Umwelt.

Nanomaterialsynthese

This compound ist an der Synthese von nanogrößigen Nickeloxiden beteiligt, die aufgrund ihrer hohen spezifischen Oberfläche und ihrer Nanometer-Partikelgrößen verwendet werden . Diese Materialien finden in verschiedenen Bereichen, darunter Elektronik und Katalyse, aufgrund ihrer einzigartigen physikalischen Eigenschaften Anwendung.

Biologische Anwendungen

Die Rolle der Verbindung erstreckt sich auf biologische Anwendungen, wo sie bei der Synthese von Biosensoren, Hyperthermiebehandlungen und Medikamenten-Abgabesystemen verwendet wird. This compound-basierte Materialien werden für ihre magnetischen Eigenschaften und ihre Biokompatibilität geschätzt .

Industrielle Fertigung

In industriellen Umgebungen wird this compound als Vorläufer für die Herstellung von Nickel-basierten Katalysatoren und Legierungen verwendet. Diese Materialien sind in verschiedenen Fertigungsprozessen, darunter chemische Synthese und Metallurgie, von entscheidender Bedeutung .

Umweltwissenschaften

This compound trägt zu den Umweltwissenschaften bei, indem es die Untersuchung von Boden- und Wasserverschmutzung unterstützt. Seine Wechselwirkungen mit Umweltkontaminanten helfen Forschern, die Auswirkungen von Industrieabfällen zu verstehen und abzuschwächen .

Materialwissenschaften

In den Materialwissenschaften wird this compound verwendet, um die Eigenschaften von magnetischen Geräten, Schaltgeräten und Mikrowellenabsorbern zu untersuchen. Seine vielseitige Natur ermöglicht die Entwicklung fortschrittlicher Materialien mit spezifischen gewünschten Eigenschaften .

Pharmazeutische Forschung

Schließlich findet this compound seine Anwendung in der pharmazeutischen Forschung, wo es an der Entwicklung von Medikamenten und diagnostischen Mitteln beteiligt ist. Seine chemischen Eigenschaften machen es geeignet für die Herstellung von Verbindungen mit gezielten therapeutischen Wirkungen .

Wirkmechanismus

Target of Action

Nickel citrate is primarily used in industrial applications such as electroplating . It is also used in the synthesis of amines under mild conditions . In the medical field, nickel isotopes are often applied as target nuclei for the production of radioisotopes of copper, cobalt, and nickel, which have medical importance .

Mode of Action

Nickel citrate interacts with its targets through various mechanisms. In the field of electroplating, nickel citrate serves as a precursor for the preparation of thin graphene spheres that encapsulate uniform Ni/NiO nanoalloy catalysts . In the medical field, nickel isotopes interact with high-energy charged particles in medical accelerators to produce medically important radioisotopes .

Biochemical Pathways

Nickel citrate is involved in diverse biochemical pathways. For instance, it plays a role in the microbial bioremediation of nickel from wastewater . In addition, citrate, a key molecule synthesized de novo, is involved in diverse biochemical pathways influencing cell metabolism and function .

Pharmacokinetics

The pharmacokinetics of citrate, a component of nickel citrate, has been studied in critically ill patients. Total body clearance of citrate was found to be normal in noncirrhotic critically ill patients but significantly reduced in cirrhotic patients . This suggests that liver function plays a significant role in the metabolism of citrate.

Result of Action

The molecular and cellular effects of nickel citrate are complex and multifaceted. Nickel compounds, including nickel citrate, are thought to cause cancer through mechanisms involving oxidative stress, genomic DNA damage, epigenetic effects, and the regulation of gene expression . Nickel can also induce cell cycle arrest, affecting the G0/G1, S, and G2/M phases .

Action Environment

The action, efficacy, and stability of nickel citrate can be influenced by various environmental factors. For instance, the newly developed citrate plating bath exerts a higher environmental impact than the traditional Watts bath because the environmental impacts of the release of nickel chelated with citric acid exceed the reduced boron emissions . Furthermore, nickel is closely regulated and is subject to extensive assessments within a number of legislative frameworks to mitigate its environmental impact .

Biochemische Analyse

Biochemical Properties

Nickel citrate interacts with a variety of enzymes, proteins, and other biomolecules. For instance, nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Nickel citrate’s role in these reactions is crucial, and the nature of these interactions is complex and multifaceted .

Cellular Effects

Nickel citrate influences various types of cells and cellular processes. It has been found to affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of nickel citrate can induce changes in these processes, demonstrating its significant role within the cellular environment .

Molecular Mechanism

Nickel citrate exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the context and the specific biomolecules involved .

Temporal Effects in Laboratory Settings

The effects of nickel citrate change over time in laboratory settings. Studies have shown that the product’s stability, degradation, and long-term effects on cellular function can vary significantly . These temporal effects provide valuable insights into the behavior of nickel citrate in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of nickel citrate can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings highlight the importance of dosage in determining the impact of nickel citrate .

Metabolic Pathways

Nickel citrate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . Understanding these metabolic pathways is crucial for a comprehensive understanding of the role of nickel citrate in biochemistry .

Transport and Distribution

Nickel citrate is transported and distributed within cells and tissues in a complex manner . It interacts with various transporters and binding proteins, and can influence its own localization or accumulation . These transport and distribution mechanisms are key to understanding the behavior of nickel citrate within biological systems .

Subcellular Localization

Nickel citrate exhibits specific subcellular localization, and this localization can affect its activity or function . Factors such as targeting signals or post-translational modifications can direct nickel citrate to specific compartments or organelles . Understanding this subcellular localization is crucial for a comprehensive understanding of the role of nickel citrate in biochemistry .

Eigenschaften

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPLJLAHMKABPR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ni+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ni3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889500 | |

| Record name | Trinickel dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6018-92-4 | |

| Record name | Triickel dicitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, nickel(2+) salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trinickel dicitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinickel dicitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

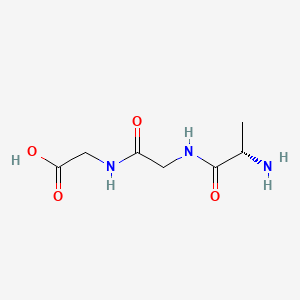

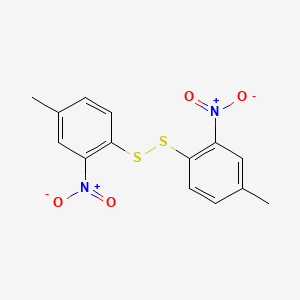

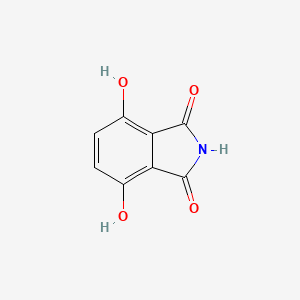

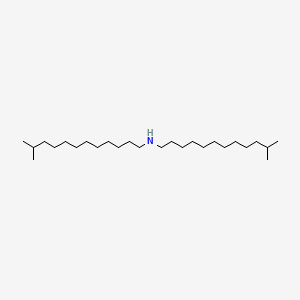

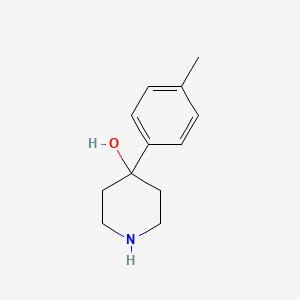

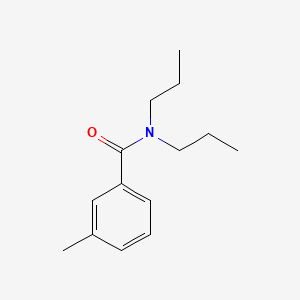

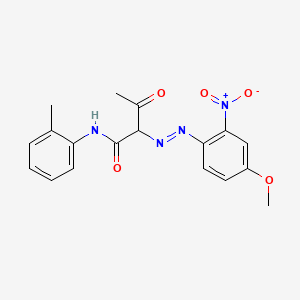

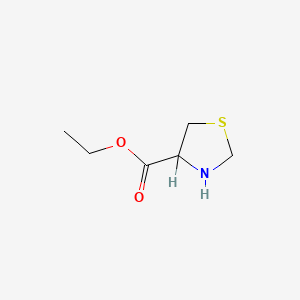

Feasible Synthetic Routes

ANone: Nickel citrate can exist in various forms with different hydration states and nickel-to-citrate ratios. Some common forms include:

ANone: Various spectroscopic methods can be employed, including:

- Infrared (IR) spectroscopy: Reveals information about the functional groups present, particularly the carboxylate groups of the citrate ion and their coordination to the nickel ion. []

- UV-Vis spectroscopy: Provides insights into the electronic structure and coordination environment of the nickel ion within the complex. []

- X-ray diffraction (XRD): Helps determine the crystal structure and phase purity of nickel citrate, especially in solid-state samples. [, , , ]

A: The stability of nickel citrate plays a crucial role in its applications. For instance, in electroless nickel plating, the stability of the nickel citrate complex is essential for controlling the deposition rate and properties of the nickel film. [, , , , , ]

A: Yes, nickel citrate is a valuable precursor for synthesizing supported nickel catalysts. Thermal decomposition of nickel citrate impregnated onto various supports, such as silica, titania, or zirconia, yields highly dispersed nickel or nickel oxide nanoparticles. [, , , , , ]

A: Using nickel citrate as a precursor, compared to nickel nitrate or acetate, often leads to smaller nickel particle sizes and a higher metallic surface area in the resulting catalyst. This is attributed to the effective inhibition of nickel particle aggregation by the citrate ions during the preparation process. [, ]

ANone: Nickel-based catalysts prepared from nickel citrate exhibit activity in various reactions, including:

- Hydrogenation: Nickel citrate-derived catalysts are effective in the hydrogenation of phthalic anhydride to phthalide, showcasing high activity and selectivity. [] They also exhibit excellent activity in the hydrogenation and ring-opening of tetralin. []

- Hydrodesulfurization (HDS): Nickel-molybdenum-phosphorus catalysts supported on titanium-doped mesoporous silica, prepared using nickel citrate as the nickel precursor, show promising activity in the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT). []

- Hydrodeoxygenation (HDO): Nickel phosphide catalysts supported on γ-Al₂O₃, synthesized using nickel citrate as a precursor, exhibit high activity and selectivity in the HDO of methyl palmitate to produce n-hexadecane and n-pentadecane. []

A: Nickel citrate offers several advantages in nickel plating baths as a potential substitute for boric acid, particularly due to stricter environmental regulations regarding boron discharge. [, ]

ANone: Nickel citrate baths exhibit:

- Good throwing power and covering power, resulting in uniform nickel deposition. []

- Excellent pH buffering capacity, similar to Watts baths, ensuring stable plating conditions. [, ]

- Production of fine-grained deposits with near-random crystal orientation, leading to increased hardness compared to deposits from Watts baths. []

A: The presence of various nickel citrate complexes, such as NiCit-, NiCit24-, and Ni(H-1Cit)2-, influences nickel deposition. Research suggests that NiCit24- and Ni(H-1Cit)2- are electrochemically less active than NiCit-, impacting the deposition rate and properties of the nickel film. []

ANone: Yes, nickel citrate finds applications in diverse fields, including:

- Agriculture: Studies investigate the effects of nickel citrate as a feed additive for cows, examining its influence on biochemical parameters, immunobiological parameters, and antioxidant protection. [, ]

- Nanotechnology: Nickel citrate serves as a precursor for synthesizing nickel or nickel oxide nanoparticles with controlled size and morphology, which hold potential in various nanotechnology applications. [, , ]

- Wastewater treatment: Research explores the use of extractants, like trioctylmethylammonium chloride, for removing nickel citrate from electroless nickel plating wastewater, addressing environmental concerns and resource recovery. [, , ]

A: While nickel is an essential micronutrient, excessive nickel release into the environment from industrial processes, including electroplating, raises concerns about its potential ecotoxicological effects. []

ANone: Several strategies can minimize the negative environmental impact of nickel citrate:

- Recycling and waste management: Implementing effective recycling and waste management practices for spent plating solutions containing nickel citrate can reduce its release into the environment. []

- Developing alternative plating technologies: Exploring alternative plating technologies that minimize or eliminate the use of nickel citrate can contribute to more sustainable practices. []

- Using biodegradable chelating agents: Investigating the use of biodegradable chelating agents as alternatives to citrate in specific applications can further reduce environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)

![N-(5-Chloro-2-methylphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1596499.png)